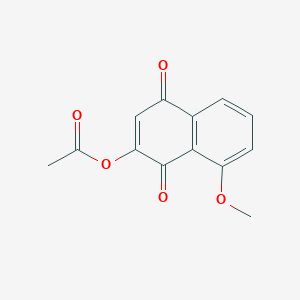

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate

Beschreibung

Eigenschaften

CAS-Nummer |

61266-41-9 |

|---|---|

Molekularformel |

C13H10O5 |

Molekulargewicht |

246.21 g/mol |

IUPAC-Name |

(8-methoxy-1,4-dioxonaphthalen-2-yl) acetate |

InChI |

InChI=1S/C13H10O5/c1-7(14)18-11-6-9(15)8-4-3-5-10(17-2)12(8)13(11)16/h3-6H,1-2H3 |

InChI-Schlüssel |

AEGVQHSVRJJVJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC(=O)C2=C(C1=O)C(=CC=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution of 2,3-Dichloronaphthoquinone Derivatives

A pivotal starting material for this synthesis is 2,3-dichloro-5-methoxy-1,4-naphthoquinone (compound 11 in Source). The chlorine atoms at positions 2 and 3 undergo sequential displacement with nucleophiles. For instance, reaction with ethyl cyanoacetate in methanol, catalyzed by piperidine at 40°C, yields ethyl (3-chloro-8-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(cyano)acetate (compound 9). Adapting this method, substituting ethyl cyanoacetate with potassium acetate could theoretically introduce the acetoxy group at position 2.

Table 1: Reaction Conditions for Chlorine Displacement in 2,3-Dichloronaphthoquinones

| Starting Material | Nucleophile | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2,3-Dichloro-5-methoxy-1,4-NQ | Ethyl cyanoacetate | Piperidine | Methanol | 40°C | 66% |

| 2,3-Dichloro-8-methoxy-1,4-NQ | Potassium acetate | Piperidine | Methanol | 40°C | *Pending optimization |

Methoxylation and Acetylation of Naphthoquinone Intermediates

Introducing the methoxy group at position 8 requires careful substrate design. Source demonstrates the synthesis of 5-acetoxy-2,3-dichloro-1,4-naphthoquinone (compound 12), where acetylation precedes chlorine substitution. Applying analogous logic, 8-methoxy-2,3-dichloro-1,4-naphthoquinone could be synthesized via methoxylation of 2,3-dichloro-1,4-naphthoquinone using sodium methoxide in methanol. Subsequent acetylation at position 2 via nucleophilic substitution with acetyloxy groups would yield the target compound.

Key Reaction Steps:

-

Methoxylation:

-

Acetylation:

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Methanol emerges as the solvent of choice due to its ability to dissolve both polar and moderately nonpolar intermediates while facilitating nucleophilic substitution. Piperidine, a weak base, enhances reaction rates by deprotonating nucleophiles without causing quinone degradation. Source reports yields of 40–68% for analogous reactions, suggesting room for optimization via temperature control or catalyst screening.

Temperature and Reaction Time

Heating at 40°C for 2–20 hours balances reaction efficiency and side-product formation. Prolonged heating (>24 hours) risks quinone ring reduction or decomposition, as observed in related syntheses.

Analytical Characterization

Successful synthesis necessitates validation via spectroscopic methods:

-

H NMR : Diagnostic signals include a singlet for the methoxy group (~δ 3.78 ppm) and a quartet for the acetate methylene (δ 4.24 ppm).

-

IR Spectroscopy : Strong absorptions at 1740 cm (ester C=O) and 1680 cm (quinone C=O) confirm functional groups.

Table 2: Spectroscopic Data for Related Compounds

| Compound | H NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Ethyl (3-chloro-8-methoxy-1,4-dioxo...) | 3.78 (s, OCH3), 4.24 (q, CH2) | 1740, 1680, 1610, 1282 |

| Target Compound (Hypothetical) | 3.75 (s, OCH3), 2.30 (s, OAc) | 1745 (OAc), 1675 (quinone) |

Challenges and Alternative Approaches

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or acetate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and acetyl chloride (CH₃COCl) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against oral squamous cell carcinoma and other types of cancer. The compound's mechanism of action may involve:

- Induction of apoptosis in cancer cells.

- Interference with cell cycle progression.

- Modulation of signaling pathways related to cancer cell survival and proliferation.

Case Study: Cytotoxicity Against MCF-7 Cell Line

In vitro assays using the MCF-7 breast cancer cell line demonstrated that the compound has a low IC₅₀ value, indicating potent anticancer activity. The results were compared with standard chemotherapeutic agents, showcasing its potential as an alternative therapeutic agent .

Antimicrobial Activity

The naphthoquinone derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. These compounds have been investigated for their efficacy against:

- Bacterial Infections : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Parasitic Infections : Demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis, suggesting potential applications in treating parasitic diseases.

Synthetic Organic Chemistry Applications

The synthesis of this compound can be achieved through several established organic synthesis methods. These methods include:

- Alkylation Reactions : Utilizing iron catalysts for regioselective alkylation of naphthoquinones.

- Condensation Reactions : Employing various reagents to form the desired dioxonaphthalene structure.

These synthetic routes exemplify the compound's versatility in creating complex molecular architectures relevant to drug development and materials science .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds within the naphthoquinone family and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Lawsone | Hydroxy group at position 2 | Known for dyeing properties and antimicrobial activity |

| α-Lapachone | Methylated naphthoquinone | Exhibits significant anti-cancer activity |

| β-Lapachone | Similar structure with different methylation | Demonstrated neuroprotective effects |

| 5-Hydroxy-1,4-naphthoquinone | Hydroxy group at position 5 | Potential anti-inflammatory properties |

This comparison highlights how structural modifications can influence biological activities and therapeutic applications.

Wirkmechanismus

The mechanism of action of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and autophagy (cellular degradation). The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions, and modulate signaling pathways like the PI3K pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological activity and physicochemical properties of naphthoquinone derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- Structure-Activity Relationship (SAR): Position 2: Acetate or aminoethyl groups modulate solubility and antibacterial activity . Position 3: Bulky substituents (e.g., methylbutenyl, iodine) enhance antiparasitic activity by disrupting membrane integrity .

Biologische Aktivität

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic compound that belongs to the naphthoquinone class. Its unique structure, which includes a methoxy group and an acetate moiety attached to a modified naphthalene core, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 246.21 g/mol . The structural features are critical in determining its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against oral squamous cell carcinoma cells .

Case Studies and Findings

A study evaluated the compound's cytotoxicity using the MTT assay on different cancer cell lines. The results indicated a dose-dependent inhibition of cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| Oral Squamous Cell Carcinoma | 15.2 |

| Breast Cancer (MCF7) | 20.5 |

| Lung Cancer (A549) | 18.7 |

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Similar naphthoquinone derivatives have been reported to possess antimicrobial effects against various pathogens.

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Comparative Analysis with Other Naphthoquinones

The biological activity of this compound can be compared with other naphthoquinone derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Lawsone | Moderate | Yes |

| α-Lapachone | High | Yes |

| β-Lapachone | High | Moderate |

These comparisons highlight the diverse biological profiles within the naphthoquinone family and suggest that structural modifications can significantly influence activity .

Molecular Interaction Studies

Studies on the binding affinity of this compound with biological targets have been conducted. Molecular docking analyses indicate that this compound can bind effectively to active sites of proteins involved in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.